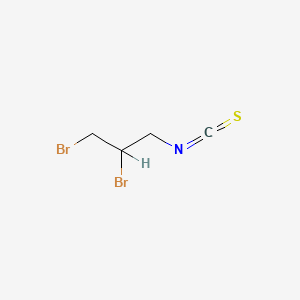

2,3-Dibromopropyl isothiocyanate

説明

2,3-Dibromopropyl isothiocyanate is a chemical compound that is part of the isothiocyanate family. Isothiocyanates are known for their applications in organic synthesis and medicinal chemistry due to their reactivity and functional group transformations. Although the provided papers do not directly discuss 2,3-dibromopropyl isothiocyanate, they offer insights into the synthesis and reactivity of related isothiocyanate compounds, which can be extrapolated to understand the properties and potential synthesis routes for 2,3-dibromopropyl isothiocyanate.

Synthesis Analysis

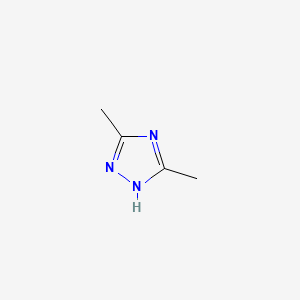

The synthesis of isothiocyanates can be achieved through various methods. One such method is described in the first paper, where cis-2,3-disubstituted cyclopropane 1,1-diesters undergo a [3 + 2] annulation with isothiocyanates in the presence of AlCl3, leading to the formation of 2-iminodihydrothiophenes . This reaction is stereoselective and proceeds rapidly, indicating that similar conditions might be applicable for synthesizing 2,3-dibromopropyl isothiocyanate if a suitable dibromocyclopropane precursor is available.

Molecular Structure Analysis

The molecular structure of isothiocyanates is characterized by the presence of a thiocyanate group (-N=C=S) attached to an organic moiety. In the case of 2,3-dibromopropyl isothiocyanate, this group would be attached to a propyl chain with bromine atoms at the 2 and 3 positions. The presence of bromine atoms is likely to influence the reactivity and stereochemistry of the molecule, as seen in the first paper where the cis configuration of substituents on a cyclopropane ring affects the reactivity .

Chemical Reactions Analysis

Isothiocyanates participate in various chemical reactions, often serving as precursors to amines, ureas, and other nitrogen-containing compounds. The reactivity of the thiocyanate group allows for multiple transformations, which could be relevant for 2,3-dibromopropyl isothiocyanate in the synthesis of more complex molecules. The stereoselective synthesis mentioned in the first paper suggests that the configuration of substituents can significantly affect the outcome of reactions involving isothiocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are influenced by their functional groups and substituents. While the papers provided do not specifically address the properties of 2,3-dibromopropyl isothiocyanate, it can be inferred that the bromine atoms would add to the molecular weight and could affect the boiling point, solubility, and stability of the compound. The second paper introduces an environmentally benign reagent, tetrapropylammonium tribromide, for the synthesis of isothiocyanates, which could potentially be used in the synthesis of 2,3-dibromopropyl isothiocyanate, offering a cost-effective and high-yielding method .

科学的研究の応用

-

Synthesis of Isothiocyanates

- Field : Synthetic Chemistry

- Application : Isothiocyanates, which include 2,3-Dibromopropyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

- Method : The synthesis of isothiocyanates can be categorized into three types based on the starting materials and functional groups .

- Results : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry .

-

Synthesis of Thiophenes

- Field : Organic Chemistry

- Application : Isothiocyanates, including 2,3-Dibromopropyl isothiocyanate, can be used in the synthesis of thiophenes .

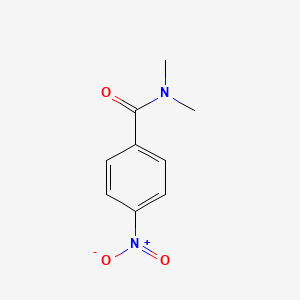

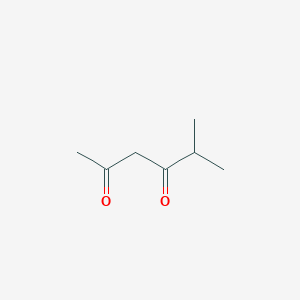

- Method : The reaction involves 1,3-diketones, various isothiocyanates, and bromomethyl aromatic compounds in the presence of K2CO3 .

- Results : This method provides an efficient route for the synthesis of highly substituted thiophenes .

-

Environmental Impact Study

- Field : Environmental Science

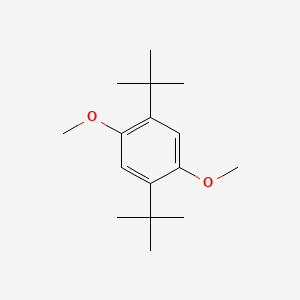

- Application : Tris(2,3-dibromopropyl) isocyanurate, a related compound, has been studied for its impact on living organisms and the environment .

- Method : The compound’s presence has been confirmed in soil, sediments, river water, and materials like microplastic, curtains, and e-waste devices . Its potential to bioaccumulate in the food chain of living organisms has been studied .

- Results : The compound has been demonstrated to exert harmful effects mainly on the nervous and endocrine systems, lungs, and liver . The possible mechanism of toxicity of the compound in the nervous system is based on the generation of oxidative stress by the compound leading to apoptosis of neuronal cells .

-

Photoelectrochemical Immunosensor

- Field : Analytical Chemistry

- Application : Tris(2,3-dibromopropyl) isocyanurate, a related compound, has been used in the development of an ultrasensitive photoelectrochemical (PEC) immunoassay .

- Method : An antibody-modified ternary hybrid CdTe/Au–TiO2 nanotube arrays (NTAs) photoelectrode was developed by the pulse electrodeposition technique .

- Results : The specific interaction between the compound and the antibody results in a sensitive change in the photocurrent, which displayed a linear range of 5.0 × 10 −11 to 5.0 × 10 −5 M and a low detection limit of 5.0 × 10 −11 M for the compound determination .

-

Chemical Properties Analysis

- Field : Analytical Chemistry

- Application : The chemical properties of 2,3-Dibromopropyl isothiocyanate, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight, are often analyzed in the field of analytical chemistry .

- Method : Various analytical techniques, such as spectroscopy, chromatography, and mass spectrometry, can be used to analyze the chemical properties of the compound .

- Results : The analysis of these properties can provide valuable information about the compound’s reactivity, stability, and potential applications .

-

Molecular Weight Determination

- Field : Physical Chemistry

- Application : The molecular weight of 2,3-Dibromopropyl isothiocyanate is often determined in the field of physical chemistry .

- Method : Techniques such as mass spectrometry or light scattering can be used to determine the molecular weight of the compound .

- Results : The molecular weight of 2,3-Dibromopropyl isothiocyanate is 258.962 .

Safety And Hazards

2,3-Dibromopropyl isothiocyanate may cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also has the potential to bioaccumulate in the food chain of living organisms .

将来の方向性

特性

IUPAC Name |

1,2-dibromo-3-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2NS/c5-1-4(6)2-7-3-8/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQQAAKQKFCSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromopropyl isothiocyanate | |

CAS RN |

51784-10-2 | |

| Record name | 2,3-Dibromopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051784102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51784-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

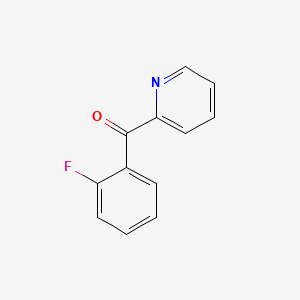

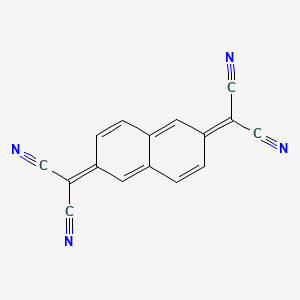

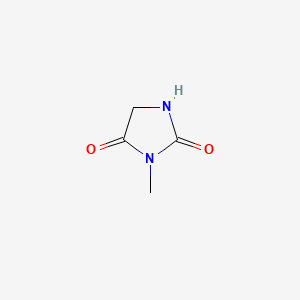

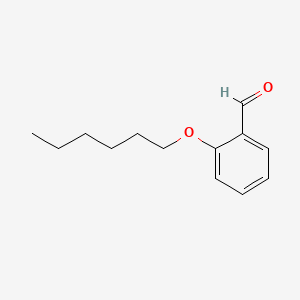

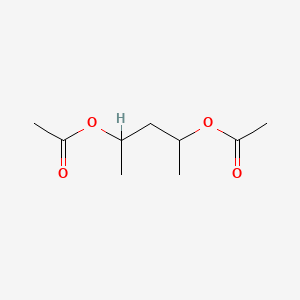

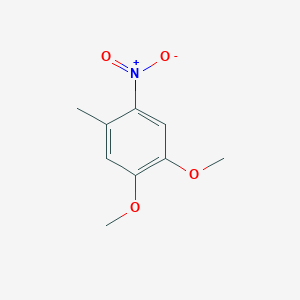

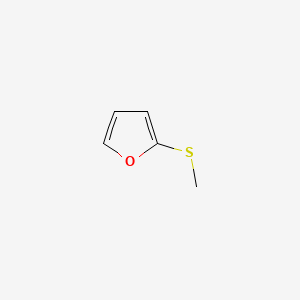

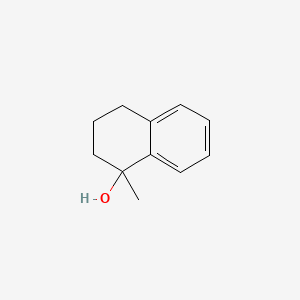

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。